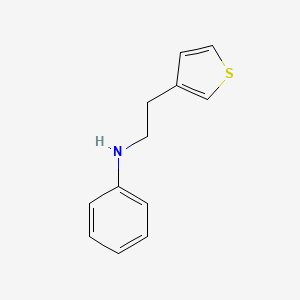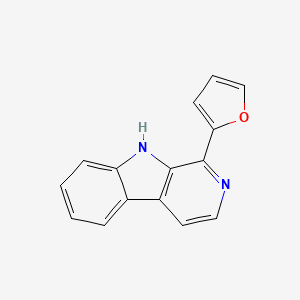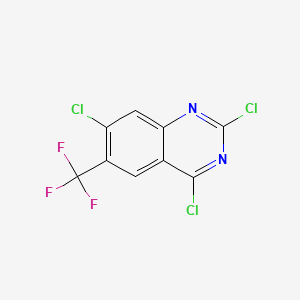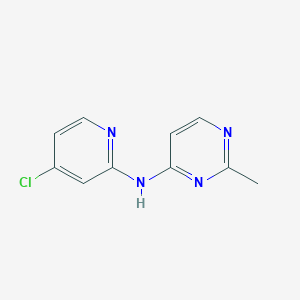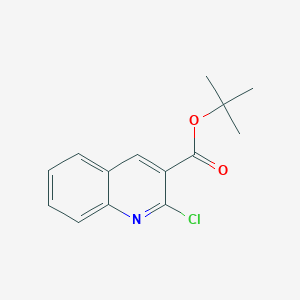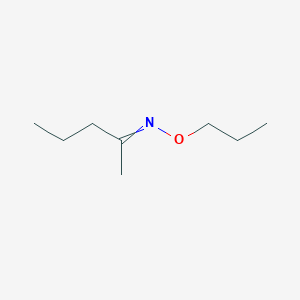
2-Pentanone O-propyl oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
2-Pentanone O-propyl oxime can be synthesized through the reaction of 2-pentanone with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the oxime occurring at room temperature. The reaction can be represented as follows:
2-Pentanone+NH2OH⋅HCl→2-Pentanone oxime+HCl+H2O
For the O-propylation step, the oxime can be treated with propyl bromide in the presence of a base, such as potassium carbonate, to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts, such as titanium silicalite-1 (TS-1), can facilitate the ammoximation of 2-pentanone, leading to the formation of the oxime with high selectivity and yield .
化学反应分析
Types of Reactions
2-Pentanone O-propyl oxime undergoes various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitriles.
Reduction: The oxime can be reduced to amines.
Substitution: The oxime group can participate in substitution reactions, such as the Beckmann rearrangement, to form amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Acidic conditions, such as sulfuric acid or acetic anhydride, are often employed for the Beckmann rearrangement.
Major Products Formed
Oxidation: Nitriles
Reduction: Amines
Substitution: Amides (via Beckmann rearrangement)
科学研究应用
2-Pentanone O-propyl oxime has several scientific research applications:
Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Oxime derivatives are explored for their potential as antidotes for organophosphate poisoning and as intermediates in the synthesis of pharmaceuticals.
Industry: It is used as a corrosion inhibitor, antioxidant, and anti-skinning agent in coatings and paints
作用机制
The mechanism of action of 2-Pentanone O-propyl oxime involves its ability to form stable complexes with metal ions and other reactive species. In biological systems, oximes can reactivate acetylcholinesterase (AChE) inhibited by organophosphates, thereby restoring normal enzyme function. The reactivation process involves the nucleophilic attack of the oxime on the phosphorylated serine residue of AChE, leading to the cleavage of the phosphate group and regeneration of the active enzyme .
相似化合物的比较
2-Pentanone O-propyl oxime can be compared with other similar compounds, such as:
Butanone oxime (MEKO): Similar in structure but with a shorter carbon chain. MEKO is known for its use as an anti-skinning agent in paints.
Acetone oxime: Another oxime with a simpler structure, used as an intermediate in organic synthesis.
Cyclohexanone oxime: Used in the production of caprolactam, a precursor for nylon-6.
The uniqueness of this compound lies in its specific structural modifications, which impart distinct chemical and physical properties, making it suitable for specialized applications .
属性
CAS 编号 |
54004-39-6 |
|---|---|
分子式 |
C8H17NO |
分子量 |
143.23 g/mol |
IUPAC 名称 |
N-propoxypentan-2-imine |
InChI |
InChI=1S/C8H17NO/c1-4-6-8(3)9-10-7-5-2/h4-7H2,1-3H3 |
InChI 键 |
WAMKQMQKYDWIPT-UHFFFAOYSA-N |
规范 SMILES |
CCCC(=NOCCC)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


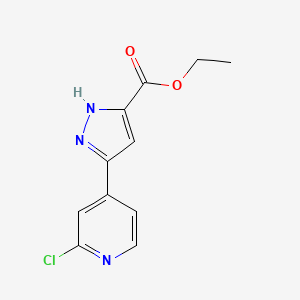


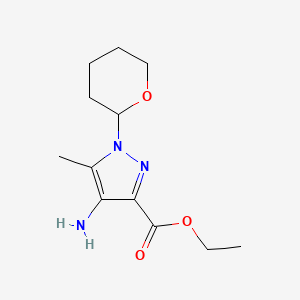
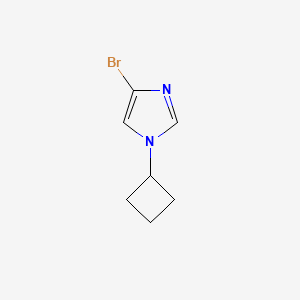
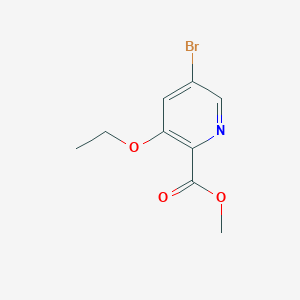
![1-[(Dimethylamino)methyl]cyclopropanol](/img/structure/B13932549.png)
